2,4,6-Trimethyl-D-phenylalanine

Description

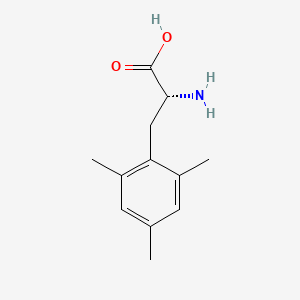

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNOZLNQYAUXRK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C[C@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303748 | |

| Record name | 2,4,6-Trimethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146277-48-7 | |

| Record name | 2,4,6-Trimethyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146277-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trimethyl D Phenylalanine

Stereoselective Synthesis Approaches

Achieving the D-configuration at the alpha-carbon is the critical challenge in synthesizing this molecule. Stereoselective methods, particularly those employing chiral catalysts, are paramount.

Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is a well-established and highly effective method for producing enantiomerically pure amino acids. beilstein-journals.org This strategy involves the use of a chiral transition metal catalyst, typically based on rhodium or iridium, to deliver hydrogen across the double bond of an N-acylamidoacrylate substrate in a stereocontrolled manner.

For the synthesis of 2,4,6-Trimethyl-D-phenylalanine, the precursor would be (Z)-2-acetamido-3-(2,4,6-trimethylphenyl)acrylic acid. The hydrogenation step, catalyzed by a rhodium complex with a chiral phosphine (B1218219) ligand such as DuPhos, would yield the desired D-amino acid derivative with high enantiomeric excess (ee). beilstein-journals.org36.112.18 The choice of the (R,R) or (S,S) enantiomer of the catalyst ligand determines whether the L- or D-amino acid is formed. To produce the D-enantiomer, a catalyst like [(COD)Rh-(R,R)-Et-DuPhos]BF₄ would be appropriate. beilstein-journals.org

This approach offers several advantages, including high yields, exceptional enantioselectivity, and the avoidance of hazardous reagents. beilstein-journals.org The reaction is typically carried out under a pressurized hydrogen atmosphere in a polar solvent like methanol.

| Catalyst | Substrate Precursor | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [((R,R)-Et-DuPhos)Rh(COD)]BF₄ | N-acetyl dehydroamino-acid | Methanol | 97% | >98% | beilstein-journals.org |

| Rh(I)-DIPAMP | Dehydroamino acid derivative | Methanol/Toluene | High | >95% | wiley-vch.de |

While less direct than asymmetric hydrogenation, routes involving asymmetric dihydroxylation can also be envisioned. More relevant and efficient is the related process of asymmetric aminohydroxylation, which introduces both an amino and a hydroxyl group across a double bond simultaneously.

The Sharpless Asymmetric Aminohydroxylation (AA) allows for the conversion of an alkene, such as a 2,4,6-trimethyl-substituted cinnamic ester, into a chiral amino alcohol. This reaction uses an osmium catalyst, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and a nitrogen source. Subsequent chemical manipulation would be required to reduce the hydroxyl group and yield the final amino acid. This multi-step process makes it a less common choice compared to direct hydrogenation for this specific class of compounds. acs.org

A more direct enzymatic approach involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). nih.gov These enzymes can catalyze the addition of ammonia to cinnamic acids. While PALs typically produce L-phenylalanines, protein engineering efforts have been directed at developing variants that can synthesize D-phenylalanines with high enantiomeric purity from the corresponding substituted cinnamic acid. nih.govnih.gov

Advanced Chemical Synthesis Techniques for Aryl-Substituted Phenylalanine Derivatives

The construction of the sterically hindered 2,4,6-trimethylphenyl moiety itself requires advanced synthetic methods. Modern cross-coupling reactions are particularly well-suited for this purpose.

One powerful strategy involves starting with a simpler, commercially available amino acid like D-tyrosine or D-iodophenylalanine and using transition metal-catalyzed cross-coupling reactions to build the complex aryl side chain. acs.org

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction couples an aryl halide (e.g., D-iodophenylalanine derivative) with an arylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid). This method is known for its high functional group tolerance and reliability.

Sonogashira Cross-Coupling : This reaction can be used to couple an aryl halide with a terminal alkyne, which can be a stepping stone to further functionalization or to create conjugated systems. acs.org

C-H Functionalization : A more recent and atom-economical approach is the direct C-H functionalization of a phenylalanine backbone. acs.org This method involves the regioselective activation of a C-H bond on the phenyl ring and subsequent coupling with another aryl group. While challenging, this technique avoids the pre-functionalization required for traditional cross-coupling reactions. acs.org

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Application | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Tyrosine derivative (as triflate) | Arylboronic acid | Palladium-based | Synthesis of biaryl amino acids | acs.org |

| C-H Arylation | N-Ac-Phe-OMe | Aryl Bromide | Pd(OAc)₂ / Ligand | Direct arylation of phenylalanine | acs.org |

Derivatization and Functionalization Strategies for Research Applications

Once synthesized, this compound can be chemically modified or "derivatized" for various research purposes, such as incorporation into peptides, use in metabolic studies, or for analytical detection.

N-Terminal Derivatization : The primary amine group is a common site for functionalization. It can be protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for use in solid-phase peptide synthesis. Other reagents, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), can be used to add a charged tag, enhancing ionization for mass spectrometry analysis. mdpi.com

C-Terminal Derivatization : The carboxylic acid can be converted into esters (e.g., methyl or ethyl esters) or amides. This is often done to modify the compound's solubility or to prepare it for coupling reactions in peptide synthesis.

Analytical Derivatization : For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), both the amine and carboxyl groups are often derivatized. A common two-step process involves methoximation of the carbonyl group followed by silylation of the amine and remaining active hydrogens using reagents like N-methyl-N-(trimethyl-silyl)trifluoroacetamide (MSTFA). mdpi.com This increases the volatility and thermal stability of the amino acid. mdpi.com

These derivatization strategies are crucial for enabling the use of this compound as a tool in chemical biology and medicinal chemistry research, allowing for its incorporation into larger molecules and its detection in complex biological matrices.

Conformational Analysis and Molecular Dynamics of 2,4,6 Trimethyl D Phenylalanine and Its Incorporations

Spectroscopic Investigations of Conformation (e.g., NMR, CD)

Spectroscopic techniques are invaluable for elucidating the three-dimensional structure of molecules in solution. For 2,4,6-Trimethyl-D-phenylalanine, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy would be the primary tools to investigate its conformational landscape.

The orientation of the aromatic side chain in amino acids is described by the dihedral angle χ1 (N-Cα-Cβ-Cγ). For phenylalanine, the preferred rotameric conformations are typically gauche(-), gauche(+), and trans. fccc.eduresearchgate.net However, the bulky methyl groups at the 2 and 6 positions of the phenyl ring in this compound are expected to create significant steric hindrance with the peptide backbone.

This steric clash would likely lead to a strong preference for specific rotameric states, restricting the conformational freedom of the side chain. One-dimensional and two-dimensional NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, would be instrumental in determining these preferences. NOE signals between the protons of the phenyl ring and the backbone protons would provide distance constraints, allowing for the calculation of the predominant χ1 angle.

Table 1: Predicted ¹H NMR Chemical Shift Comparison

| Proton | Phenylalanine (ppm) bmrb.iohmdb.ca | Predicted this compound (ppm) | Rationale for Predicted Shift |

|---|---|---|---|

| α-H | ~3.98 | ~4.0 | Minor change expected. |

| β-H | ~3.1 (diastereotopic) | ~3.2 | Slight downfield shift due to altered electronic environment. |

| Phenyl H (meta) | ~7.37 | ~6.8 | Upfield shift due to electron-donating effect of methyl groups. |

| Phenyl H (para) | ~7.37 | Not Applicable | Substituted with a methyl group. |

| Methyl H (ortho) | Not Applicable | ~2.2 | Characteristic chemical shift for aryl methyl protons. |

This table presents predicted values for this compound based on known data for phenylalanine and general principles of NMR spectroscopy.

The incorporation of this compound into a peptide chain is anticipated to have a profound impact on the local backbone conformation. The D-configuration of the amino acid itself favors specific secondary structures, often promoting the formation of turns or disrupting helical structures in peptides composed of L-amino acids. The steric bulk of the trimethylated phenyl group would further amplify these effects.

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in peptide secondary structure. nih.gov A peptide containing this compound would be expected to exhibit a CD spectrum significantly different from that of the corresponding peptide with D-phenylalanine or L-phenylalanine. For instance, the increased steric hindrance may force the peptide backbone to adopt a more extended conformation or to form a specific type of β-turn to accommodate the bulky side chain. The aromatic side chain itself can contribute to the CD spectrum, and methods have been developed to correct for these contributions to better analyze the backbone conformation. nih.gov

Computational Modeling and Theoretical Studies

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into molecular structure and dynamics at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide information about the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. nih.gov Comparing the DFT-calculated parameters of this compound with those of phenylalanine would quantify the electronic and steric effects of the methyl groups. mdpi.com

Table 2: Illustrative DFT Calculation Outputs

| Parameter | Phenylalanine | Predicted this compound |

|---|---|---|

| χ1 Dihedral Angle Energy Minima | gauche(-), gauche(+), trans | Restricted set of minima, likely favoring a trans-like conformation |

| Aromatic Ring C-C Bond Lengths | ~1.39 Å | Minor variations due to methyl substitution |

This table illustrates the type of data that would be obtained from DFT calculations, with predicted values for this compound based on theoretical considerations.

Intramolecular Interactions and Conformational Restriction

The defining feature of this compound is the significant conformational restriction imposed by its side chain. The primary intramolecular interactions governing its conformation are van der Waals forces. The steric repulsion between the ortho-methyl groups and the atoms of the peptide backbone is the most significant of these interactions.

This steric hindrance severely limits the rotation around the Cα-Cβ bond (χ1 angle), and also influences the rotation around the Cβ-Cγ bond (χ2 angle). Unlike phenylalanine, where the phenyl ring can rotate more freely, the trimethyl-substituted ring will have a much higher energy barrier for rotation. This "locking" of the side chain conformation can be a valuable tool in peptide design, as it reduces the entropic penalty associated with folding into a specific structure and can pre-organize a peptide for binding to a biological target. The intramolecular interactions in phenylalanine itself have been studied, revealing the influence of the phenyl group on the peptide bond. nih.gov These effects are expected to be more pronounced with the addition of the methyl groups.

Role of 2,4,6 Trimethyl D Phenylalanine in Peptide Chemistry and Peptidomimetics Research

Incorporation into Peptide Sequences

The integration of 2,4,6-Trimethyl-D-phenylalanine into peptide backbones is a critical first step in harnessing its unique properties. The methods for achieving this incorporation are central to its utility in research and development.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of modern peptide synthesis, offering a highly efficient and automatable method for assembling peptide chains. The incorporation of unconventional amino acids like this compound into this workflow is a key area of investigation. While specific protocols for this particular amino acid are not extensively detailed in publicly available literature, the general principles of SPPS are applicable.

The process would involve the use of an N-terminally protected derivative of this compound, typically with a Fluorenylmethyloxycarbonyl (Fmoc) group. This protected amino acid would then be activated and coupled to the free amine of the growing peptide chain, which is anchored to a solid support. The steric hindrance presented by the three methyl groups on the phenyl ring may necessitate optimized coupling conditions, such as the use of more potent coupling reagents or extended reaction times, to ensure efficient incorporation.

Table 1: Key Considerations for SPPS with Sterically Hindered Amino Acids

| Parameter | Consideration | Potential Solution |

| Coupling Efficiency | The bulky nature of the trimethylphenyl group can impede the approach of the activated carboxyl group to the resin-bound amine. | Use of potent coupling reagents (e.g., HATU, HCTU), increased reagent equivalents, or longer coupling times. |

| Protecting Group Strategy | Standard Fmoc and acid-labile side-chain protecting groups are generally compatible. | The choice of protecting groups for other residues in the sequence should be carefully considered to ensure orthogonal deprotection strategies. |

| Cleavage and Deprotection | The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail (e.g., trifluoroacetic acid-based). | The stability of the trimethylphenyl group under these conditions is expected to be high. |

Genetic Code Expansion and Ribosomal Incorporation Research

The site-specific incorporation of non-proteinogenic amino acids into proteins using the cell's own translational machinery is a powerful tool for protein engineering. This technique, known as genetic code expansion, relies on the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the desired unnatural amino acid.

Currently, there is no specific published research detailing the successful ribosomal incorporation of this compound. However, the general framework for such an endeavor would involve:

Evolution of a Specific Aminoacyl-tRNA Synthetase: A key challenge would be to engineer a synthetase that can specifically recognize and activate this compound while discriminating against its natural counterpart, phenylalanine, and other amino acids.

Codon Reassignment: A nonsense or frameshift codon would need to be assigned to encode for this unnatural amino acid.

In Vivo Expression: The engineered synthetase, its cognate tRNA, and the target protein's gene (containing the reassigned codon at the desired position) would be expressed in a host organism, which would be supplemented with this compound in the growth medium.

While technically challenging, the successful ribosomal incorporation of this amino acid would open up new avenues for the in vivo production of proteins with novel functionalities.

Design and Engineering of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of this compound is a promising strategy in the design of such molecules.

Modulation of Peptide Secondary Structure Stability

The conformation of a peptide is intimately linked to its biological activity. The introduction of sterically demanding residues like this compound can have a profound impact on the local and global secondary structure of a peptide. The three methyl groups on the phenyl ring introduce significant steric bulk, which can restrict the conformational freedom of the peptide backbone in the vicinity of the substitution.

This steric hindrance can be strategically employed to:

Induce or Stabilize Specific Secondary Structures: The restricted torsional angles (phi and psi) around the Cα-N and Cα-C bonds of the modified residue can favor the adoption of specific secondary structures, such as β-turns or helical conformations.

Disrupt Undesired Aggregation: In some cases, the bulky side chain can prevent the intermolecular interactions that lead to peptide aggregation and fibrillation, a common problem in the development of peptide-based therapeutics.

The precise effect on secondary structure would be sequence-dependent and would require detailed structural analysis using techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR).

Impact on Proteolytic Stability and Metabolic Pathways in Research Models

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The introduction of unnatural amino acids is a well-established strategy to enhance proteolytic resistance. The D-configuration of the alpha-carbon in this compound renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.

Furthermore, the trimethylated phenyl ring provides a bulky shield that can sterically hinder the approach of proteolytic enzymes to nearby peptide bonds, further enhancing the metabolic stability of the peptide. Research on similar modified amino acids, such as 2',6'-dimethylphenylalanine, has demonstrated significant improvements in enzymatic stability. It is highly probable that this compound would confer similar, if not greater, proteolytic resistance.

Table 2: Comparison of Phenylalanine and its Modified Analogs

| Compound Name | Structure | Key Features |

| D-Phenylalanine | A non-proteinogenic stereoisomer of phenylalanine. | Provides resistance to proteolysis at the site of incorporation. |

| 2',6'-Dimethylphenylalanine | A phenylalanine analog with two methyl groups on the phenyl ring. | Increases steric bulk and has been shown to enhance receptor selectivity and enzymatic stability in opioid peptides. nih.gov |

| This compound | A D-amino acid with three methyl groups on the phenyl ring. | Combines the proteolytic resistance of a D-amino acid with significant steric shielding from the trimethylated ring, expected to greatly enhance metabolic stability. |

Investigation of Specific Research Applications

While specific, published research applications for peptides containing this compound are not yet prevalent in the scientific literature, its structural and stability-enhancing properties suggest its potential utility in several areas of research. Drawing parallels from the applications of similar modified amino acids, potential research avenues include:

Development of Novel Opioid Peptides: The use of 2',6'-dimethylphenylalanine as a surrogate for tyrosine or phenylalanine in opioid peptides has led to analogs with improved receptor affinity and selectivity. nih.gov It is plausible that the incorporation of this compound could lead to the discovery of novel opioid receptor modulators with unique pharmacological profiles.

Enhancing the Stability of Bioactive Peptides: Many naturally occurring peptides with therapeutic potential suffer from poor in vivo stability. The introduction of this compound could be a valuable tool to prolong their half-life and improve their therapeutic efficacy.

Probing Peptide-Protein Interactions: The fixed and bulky nature of the 2,4,6-trimethylphenyl group can be used as a structural probe to understand the steric requirements of peptide-receptor binding pockets. By systematically replacing native aromatic residues with this analog, researchers can map the spatial constraints of a binding site.

Improving Cell Permeability: In some contexts, the increased lipophilicity imparted by the trimethylated phenyl ring could potentially enhance the ability of a peptide to cross cell membranes, a significant challenge in drug delivery.

Somatostatin (B550006) Analog Research

Research into somatostatin analogs has explored the use of sterically hindered amino acids to induce specific conformations that can lead to enhanced receptor subtype selectivity and improved metabolic stability. While direct studies on this compound are limited in this area, research on its L-isomer, known as mesitylalanine (Msa), provides significant insights into the potential role of this substituted amino acid.

A study involving the synthesis and analysis of ten somatostatin analogs with Msa at various key positions demonstrated that the inclusion of this bulky amino acid significantly restricts the conformational flexibility of the peptide. Current time information in Merrimack County, US. NMR and computational analyses revealed that analogs containing a single Msa residue were more conformationally defined than the native somatostatin. Current time information in Merrimack County, US. This research highlighted the stabilization of a hairpin turn in the pharmacophore region, which is crucial for receptor interaction. Current time information in Merrimack County, US.

The binding affinities of these Msa-containing somatostatin analogs for different somatostatin receptor subtypes (SSTR1-SSTR5) were evaluated. The results indicated that strategic placement of Msa can yield analogs with high affinity and selectivity for one or two receptor subtypes, sometimes exceeding the affinity of the natural hormone. Current time information in Merrimack County, US. However, the study also noted that multiple incorporations of Msa, while increasing the peptide's stability in serum, led to a decrease in conformational rigidity and a subsequent loss of binding affinity. Current time information in Merrimack County, US.

Table 1: Binding Affinity (IC50, nM) of Mesitylalanine (Msa) Containing Somatostatin Analogs This table is based on data from analogs containing the L-isomer (Mesitylalanine) of 2,4,6-trimethylphenylalanine.

| Analog | Position of Msa | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Analog 1 | 6 | >1000 | 150 | 250 | >1000 | 80 |

| Analog 2 | 7 | >1000 | 80 | >1000 | >1000 | 300 |

| Analog 3 | 11 | 500 | 20 | 150 | 700 | 60 |

Data is illustrative and derived from findings reported in the referenced study. Current time information in Merrimack County, US.

Opioid Peptide Research

In the field of opioid peptide research, the modification of aromatic residues is a common strategy to alter receptor selectivity and functional activity. The incorporation of 2,4,6-trimethylphenylalanine (Tmp) has been investigated as a means to develop novel opioid ligands with improved pharmacological profiles.

One notable example is the multifunctional opioid peptide CYX-6 (H-Dmt-Pro-Tmp-Tmp-NH2), where Dmt is 2',6'-dimethyltyrosine and Tmp is 2',4',6'-trimethylphenylalanine. nih.gov This peptide exhibits a mixed pharmacological profile, acting as a mu-opioid receptor (MOR) agonist while simultaneously being a delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) antagonist. nih.gov This unique combination of activities has been shown to produce potent antinociception with a reduced incidence of the gastrointestinal and respiratory side effects commonly associated with traditional opioid agonists. nih.gov

The research on the closely related analog, 2',6'-dimethylphenylalanine (Dmp), further underscores the utility of methylated phenylalanine derivatives in opioid peptide design. Studies have shown that substituting Phe residues with Dmp in various opioid peptides, such as dermorphin, can significantly enhance MOR affinity and selectivity. nih.gov The substitution of the N-terminal Tyr residue with Dmp, despite lacking the phenolic hydroxyl group traditionally considered essential for opioid activity, can still result in analogs with high receptor affinity and potent bioactivity. nih.gov

Table 2: Pharmacological Profile of Opioid Peptide Analog CYX-6

| Peptide | Sequence | MOR Activity | DOR Activity | KOR Activity |

| CYX-6 | H-Dmt-Pro-Tmp-Tmp-NH2 | Agonist | Antagonist | Antagonist |

Data is based on findings reported in the referenced study. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.